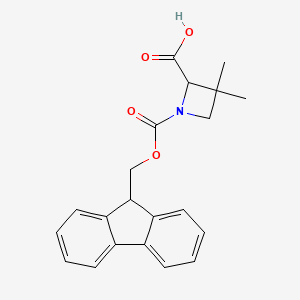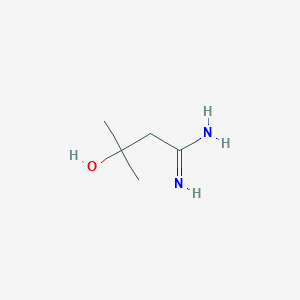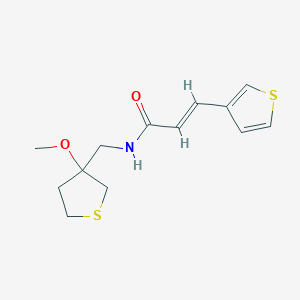![molecular formula C16H18N6O3 B2663824 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034598-35-9](/img/structure/B2663824.png)
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings including a 1,2,4-oxadiazole ring and a 1,2,4-triazolo ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole and 1,2,4-triazolo rings. One possible method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with isatoic anhydrides . Another method involves reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,4-triazolo rings, as well as a tetrahydro-2H-pyran ring and a carboxamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis, and the heterocyclic rings might participate in various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the carboxamide group might increase the compound’s solubility in water .Scientific Research Applications
Enaminones in Heterocyclic Synthesis
Enaminones serve as versatile intermediates in the synthesis of various heterocyclic compounds, including azolopyrimidines and azolopyridines, which are structurally related to the compound . Their reactivity with aminoheterocycles enables the creation of complex heterocyclic systems that have implications in pharmaceutical research and development. For example, the reaction of enaminones with aminopyrazoles and amino-1,2,4-triazoles has led to the synthesis of pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, showcasing the potential of these intermediates in generating bioactive compounds (Almazroa et al., 2004).
Antimicrobial Activity of Heterocyclic Compounds
Compounds containing 1,2,4-oxadiazole, [1,2,4]triazolo, and pyridine moieties have been studied for their antimicrobial properties. The synthesis of new derivatives featuring these rings has shown potential in addressing microbial resistance, indicating the importance of such compounds in developing new antimicrobials. For instance, derivatives of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine have demonstrated antimicrobial activity, highlighting the role of these heterocycles in pharmaceutical research (Abunada et al., 2008).
Antimycobacterial Agents
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, incorporating 1,2,4-oxadiazole motifs, have been synthesized and tested against Mycobacterium tuberculosis. This research underscores the potential of such compounds in treating tuberculosis, showcasing the significance of structural modifications in enhancing biological activity and potentially overcoming drug resistance (Gezginci et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-10-18-16(25-21-10)12-2-5-22-13(8-12)19-20-14(22)9-17-15(23)11-3-6-24-7-4-11/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKIYWYYPXEVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2663741.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663742.png)
![N-(benzotriazol-1-ylmethyl)-2-[[2-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2663743.png)

![4-hydroxy-7-methyl-9-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2663747.png)

![2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2663749.png)
![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)

![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2663761.png)

